molecular formula C15H15NO5S B6412080 4-(3-N,N-Dimethylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% CAS No. 1261990-08-2

4-(3-N,N-Dimethylsulfamoylphenyl)-3-hydroxybenzoic acid, 95%

Cat. No. B6412080
CAS RN: 1261990-08-2
M. Wt: 321.3 g/mol
InChI Key: QUSBZPWHXZZWHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-N,N-Dimethylsulfamoylphenyl)-3-hydroxybenzoic acid, or 4-(3-DMSPA) for short, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of phenylacetic acid and is a white solid with a melting point of 199-201°C. 4-(3-DMSPA) has been used as a reagent in organic synthesis and as a substrate in enzymatic assays. It has been studied for its biochemical and physiological effects on cells and organisms, as well as its potential applications in the lab. In

Scientific Research Applications

4-(3-DMSPA) has been used in a variety of scientific research applications. It has been used as a substrate in enzymatic assays, as a reagent in organic synthesis, and as a starting material for the synthesis of other compounds. It has also been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. In addition, 4-(3-DMSPA) has been used in studies of the biochemical and physiological effects of various compounds on cells and organisms.

Mechanism of Action

The mechanism of action of 4-(3-DMSPA) is not yet fully understood. However, it is known that 4-(3-DMSPA) can act as an inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the regulation of neurotransmission. By inhibiting this enzyme, 4-(3-DMSPA) can interfere with the normal functioning of the nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-DMSPA) have been studied in a variety of organisms. In mammals, 4-(3-DMSPA) has been shown to inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the brain. This can lead to increased alertness, improved memory and learning, and increased motor coordination. In addition, 4-(3-DMSPA) has been shown to have antifungal and antibacterial properties, as well as anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

4-(3-DMSPA) has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is easy to synthesize. It is also stable and can be stored for long periods of time. However, there are some limitations to its use. It is toxic and can be harmful if inhaled or ingested. In addition, it is a relatively weak inhibitor of acetylcholinesterase, and its effects may not be significant in some experiments.

Future Directions

There are several potential future directions for research on 4-(3-DMSPA). One possibility is to explore its potential as an inhibitor of other enzymes involved in neurotransmission, such as acetylcholinesterase-2. Another possibility is to explore its potential as an inhibitor of other enzymes involved in metabolic pathways, such as those involved in the synthesis of fatty acids. Additionally, further research could be done to explore its potential as an antifungal, antibacterial, and antioxidant agent. Finally, further research could be done to explore its potential as a drug for the treatment of neurological disorders, such as Alzheimer’s disease.

Synthesis Methods

4-(3-DMSPA) can be synthesized via a two-step method. The first step involves reacting 3-hydroxybenzoic acid with dimethylsulfamoyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. The second step involves reacting the resulting product with phenylacetic acid in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction yields 4-(3-DMSPA) as a white solid.

properties

IUPAC Name

4-[3-(dimethylsulfamoyl)phenyl]-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-16(2)22(20,21)12-5-3-4-10(8-12)13-7-6-11(15(18)19)9-14(13)17/h3-9,17H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSBZPWHXZZWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-N,N-Dimethylsulfamoylphenyl)-3-hydroxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.